Home > Products > Screening Compounds P129912 > 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol - 1040635-48-0

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Catalog Number: EVT-3061914
CAS Number: 1040635-48-0
Molecular Formula: C19H18ClN3O2S
Molecular Weight: 387.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: R-VK4-40, chemically known as (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide, is a structurally novel dopamine D3 receptor (D3R) antagonist. [] It exhibits high selectivity for D3R and demonstrates potential for treating opioid use disorder. Research indicates that R-VK4-40 effectively reduces blood pressure and heart rate and may mitigate opioid- and cocaine-induced cardiovascular changes. []

    Compound Description: R-VK4-116, chemically represented as (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide, is another novel D3R antagonist structurally distinct from R-VK4-40. [] Similar to R-VK4-40, it exhibits high selectivity for D3R and holds promise for treating opioid use disorder. Notably, R-VK4-116 also demonstrates a protective effect against cocaine-induced cardiovascular changes. []

  • Compound Description: Org 27569, chemically known as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide, represents a novel class of compounds that act as allosteric modulators of the cannabinoid CB1 receptor. [] Org 27569 displays a unique pharmacological profile by enhancing the binding of CB1 receptor agonists while acting as a functional antagonist. []

    Compound Description: Org 27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-94-dimethylamino-phenyl)-ethyl]-amide) is an allosteric modulator of the cannabinoid CB1 receptor, similar to Org 27569. [] Org 27759 exhibits a positive cooperative allosteric effect on CB1 receptor agonist binding while acting as a functional antagonist. []

    Compound Description: Org 29647, a unique compound represented as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, 2-enedioic acid salt, acts as an allosteric modulator of the CB1 receptor. [] Similar to Org 27569 and Org 27759, Org 29647 demonstrates a positive cooperative effect on CB1 receptor agonist binding while behaving as a functional antagonist. []

    Compound Description: PD-128,907, chemically designated as (S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl, is recognized as a dopamine D2/D3 agonist with a preferential affinity for D3 receptors. [] It induces yawning behavior in rats, a response attributed to D3 receptor activation. []

  • Compound Description: Quinelorane [(5aR-trans)-5,5a,6,7,8, 9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride] is a dopamine D2/D3 agonist known to elicit yawning behavior in rats. [] This response is attributed to its interaction with dopamine receptors, particularly D3 receptors. []

    Compound Description: Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine) is a dopamine agonist primarily used in treating Parkinson’s disease and restless legs syndrome. [] It acts on dopamine receptors, including D3 receptors, and is associated with inducing yawning behavior in rats. []

    Compound Description: 7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr] is a dopamine agonist known for its preferential affinity for D3 receptors. [] This compound is commonly employed in research to investigate the roles of D3 receptors in various physiological and behavioral processes. []

    Compound Description: Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8, 8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl] is a dopamine agonist that exhibits high affinity for D2 and D3 receptors. [] It is commonly used as a pharmacological tool to investigate the roles of these receptors in various behavioral and physiological processes. []

    Compound Description: Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl) ergotaman-3′,6′-18-trione methanesulfonate] is a dopamine agonist used in treating conditions like Parkinson's disease, hyperprolactinemia, and acromegaly. [] It primarily acts on D2 receptors but can also interact with other dopamine receptor subtypes. []

    Compound Description: Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl] is a dopamine agonist that exhibits high affinity for both D1 and D2 receptors. [] It is used in treating Parkinson's disease and has potential applications in other conditions like erectile dysfunction. []

    Compound Description: L-741,626, chemically known as 3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole, is a dopamine receptor antagonist recognized for its preferential affinity for D2 receptors over D3 receptors. [] It has been used extensively in research to investigate the roles of D2 receptors in various behavioral and physiological processes. []

    Compound Description: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl) is a widely prescribed antipsychotic medication classified as a butyrophenone. [] It primarily acts as an antagonist at dopamine D2 receptors and, to a lesser extent, at other receptors, including serotonin and histamine receptors. [] Haloperidol's efficacy in treating psychosis highlights the clinical significance of dopamine receptor antagonism, particularly at D2 receptors, in managing psychotic disorders.

    Compound Description: Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphtha-lenecarboxamide) is a dopamine receptor antagonist that exhibits a moderate preference for D3 receptors over D2 receptors. [] It has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. []

    Compound Description: U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate) is a dopamine receptor antagonist that has been explored for its potential in treating conditions like schizophrenia. [] It exhibits a moderate preference for D3 receptors over D2 receptors and is often used as a pharmacological tool in research to investigate the roles of these receptors. []

    Compound Description: SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) is a dopamine receptor antagonist with selectivity for D3 receptors over D2 receptors. [] It has been investigated for its potential therapeutic benefits in conditions such as drug addiction and Parkinson's disease. []

    Compound Description: PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl) is a dopamine receptor antagonist with a higher affinity for D3 receptors compared to D2 receptors. [] It has shown promise in preclinical studies for treating drug addiction and Parkinson's disease, highlighting its therapeutic potential. []

    Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A) is a selective CB1 receptor inverse agonist. [, ]

    Compound Description: (−)-3cis -[2-hydroxyl-4-(1,1-dimethyl-heptyl)phenyl]-trans-4-[3-hydroxyl-propyl] cyclohexan-1-ol (CP55,940) is a potent cannabinoid agonist. [, ] It is often used as a pharmacological tool to investigate the effects of CB1 receptor activation.

    Compound Description: (R)-(+)--methanone mesylate (WIN55,212-2) is a potent aminoalkylindole agonist that exhibits high affinity for both CB1 and CB2 receptors. [, ] It is frequently employed as a pharmacological tool to study the effects of cannabinoid receptor activation.

    Compound Description: NESS 0327 (N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide]) is a novel and highly selective CB1 receptor antagonist. [] This compound exhibits a much higher affinity for CB1 receptors compared to CB2 receptors, making it a valuable tool for studying the specific roles of CB1 receptors in various physiological processes.

    Compound Description: S33084, chemically defined as (3aR, 9bS)-N- benzamide, is a potent and selective antagonist of dopamine D3 receptors. [] This compound demonstrates a high affinity for D3 receptors with over 100-fold selectivity compared to D2 receptors and other receptors tested. [] Preclinical studies highlight its potential in understanding the role of D3 receptors in various neurological processes.

    Compound Description: GR218,231, chemically known as 2(R,S)-(di-n-propylamino)-6-(4-methoxyphenylsulfonyl methyl)-1,2,3,4-tetrahydronaphthalene, acts as a selective antagonist at dopamine D3 receptors compared to D2 receptors. [] This selectivity makes it a valuable tool for investigating the specific roles of D3 receptors in neurological and physiological processes.

Overview

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique combination of oxazole and quinazoline moieties, which may contribute to its biological activity.

Source

This compound can be synthesized from various precursors that include 4-chlorophenyl and 5-methyl-1,3-oxazole derivatives. It is primarily studied in the context of drug development due to its structural characteristics that may influence pharmacological properties.

Classification

The compound falls under the category of heterocyclic compounds, specifically oxazoles and quinazolines. These classes are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactions. The key steps may include:

  1. Formation of the Oxazole Ring: Starting with appropriate aldehydes and amines to create the oxazole structure.
  2. Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions where sulfide reagents are used.
  3. Construction of the Quinazoline Framework: This often involves cyclization reactions that connect the oxazole moiety to the quinazoline core.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and confirm the structure of intermediates.

Molecular Structure Analysis

Data

  • Molecular Formula: C16H18ClN3O
  • Molecular Weight: Approximately 305.79 g/mol
  • IUPAC Name: 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic attack by amines or thiols.
  2. Oxidation/Reduction: Functional groups present in the structure can be oxidized or reduced under specific conditions.
  3. Condensation Reactions: These may occur between amines and carbonyl-containing compounds leading to new linkages in complex structures.

Technical Details

The reactivity of this compound is influenced by its functional groups; for example, the chlorine atom on the phenyl ring can enhance electrophilicity, making it susceptible to nucleophilic attack.

Mechanism of Action

Process

The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of both oxazole and quinazoline rings suggests potential interactions with DNA or protein targets due to their planar structures.

Data

Studies have indicated that similar compounds exhibit activity against various cellular pathways involved in cancer progression and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong nucleophiles due to electrophilic centers in its structure.

Relevant Data or Analyses

Characterization data from NMR spectroscopy typically shows distinctive peaks corresponding to hydrogen atoms in different environments within the molecule.

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases including cancer and inflammatory conditions. Its unique structural features make it an interesting candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Properties

CAS Number

1040635-48-0

Product Name

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.88

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(21-18(25-11)12-6-8-13(20)9-7-12)10-26-19-22-15-5-3-2-4-14(15)17(24)23-19/h6-9H,2-5,10H2,1H3,(H,22,23,24)

InChI Key

WYSSLSZPUYDASR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCCC4)C(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.